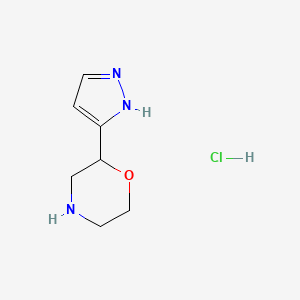
2-(1H-pyrazol-3-yl)morpholine hydrochloride
Vue d'ensemble
Description
2-(1H-pyrazol-3-yl)morpholine is an organic building block useful in chemical synthesis studies . It is also known as 2-(1H-pyrazol-3-yl)morpholine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-3-yl)morpholine is represented by the InChI code1S/C7H11N3O/c1-2-9-10-6(1)7-5-8-3-4-11-7/h1-2,7-8H,3-5H2,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. Physical And Chemical Properties Analysis
2-(1H-pyrazol-3-yl)morpholine has a molecular weight of 153.18 . It is a powder at room temperature . The dihydrochloride form of the compound has a molecular weight of 226.11 .Applications De Recherche Scientifique
Anticholinesterase Agents
Pyrazoline derivatives, including structures similar to 2-(1H-pyrazol-3-yl)morpholine hydrochloride, have been synthesized and evaluated for their potential as anticholinesterase agents. These compounds show potential in the treatment of diseases like neurodegenerative disorders. The study involved in vitro and in silico evaluation, suggesting that certain structural modifications can enhance their efficacy as anticholinesterase agents (Altıntop, 2020).
Anti-Breast Cancer Activity
Specific morpholine derivatives have shown promising anti-breast cancer activity. One such compound demonstrated better anticancer activity against MCF7 cells compared to standard drugs. This was further supported by molecular docking studies, indicating a strong binding affinity with estrogen receptor α, potentially due to unique interactions within the active site of the receptor (Kumar et al., 2021).
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids, which share structural features with 2-(1H-pyrazol-3-yl)morpholine hydrochloride, have been synthesized and studied for their vasorelaxant properties. These compounds showed significant activity in inducing vasodilation in rat thoracic aortic rings, indicating potential therapeutic applications in conditions requiring vasodilation (Hassan et al., 2014).
Antimicrobial Activities
Various compounds containing pyrazole and morpholine structures have been synthesized and evaluated for their antimicrobial activities. Some studies have demonstrated that these compounds exhibit promising activity against a range of bacterial and fungal strains, potentially offering new avenues for the development of antimicrobial agents (Desai et al., 2016).
Safety And Hazards
2-(1H-pyrazol-3-yl)morpholine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;/h1-2,7-8H,3-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLICGXGHXMIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-3-yl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)
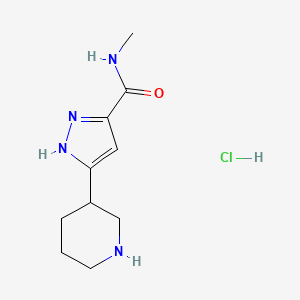
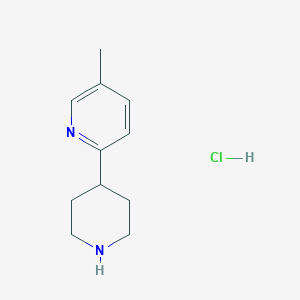
![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402556.png)
![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)
![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)
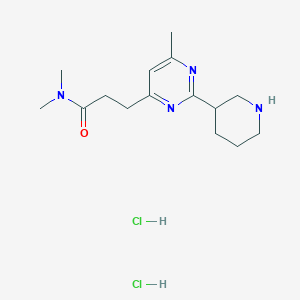
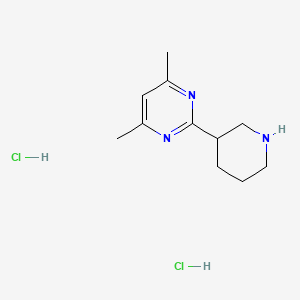
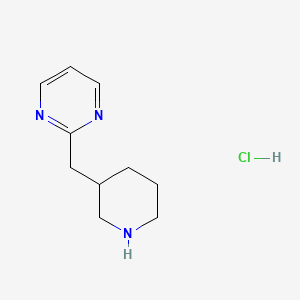
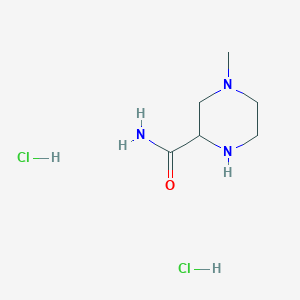
![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)
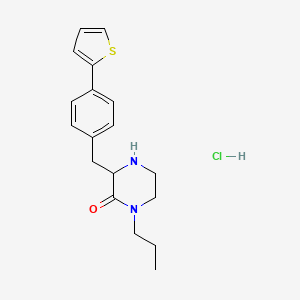
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)